praeroside IV
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Overview
Description
Praeroside IV is a coumarin glycoside compound that can be isolated from the roots of Angelica furcijuga. It has been studied for its potential hepatoprotective effects, particularly in the context of D-GalN/LPS-induced liver injury . This compound belongs to the phenylpropanoids and coumarins class of natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Praeroside IV can be extracted from natural sources such as the roots of Angelica furcijuga. The extraction process typically involves the use of solvents like ethanol or methanol to isolate the compound from the plant material .
Industrial Production Methods
The process may include steps like grinding the plant material, solvent extraction, filtration, and purification using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Praeroside IV undergoes various chemical reactions, including:
Oxidation: This reaction can modify the coumarin structure, potentially altering its biological activity.
Reduction: Reduction reactions can affect the glycosidic bonds in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler glycosides .
Scientific Research Applications
Chemistry: It serves as a model compound for studying coumarin glycosides and their chemical properties.
Mechanism of Action
The mechanism of action of praeroside IV involves its interaction with various molecular targets and pathways:
Hepatoprotective Effects: This compound exerts its hepatoprotective effects by modulating inflammatory pathways and reducing oxidative stress in liver cells.
Molecular Targets: It targets enzymes and proteins involved in inflammation and oxidative stress, such as nitric oxide synthase and various cytokines.
Pathways Involved: The compound influences pathways related to apoptosis, inflammation, and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
Praeroside II: Another coumarin glycoside with similar hepatoprotective properties.
Praeroside III: Shares structural similarities and biological activities with praeroside IV.
Praeroside V: Another member of the praeroside family with comparable effects.
Uniqueness
This compound is unique due to its specific glycosidic structure and the particular biological activities it exhibits. Its ability to modulate multiple pathways involved in liver protection sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H24O9 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(9R)-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C20H24O9/c1-20(2)13(27-19-17(25)16(24)15(23)12(8-21)26-19)7-10-11(29-20)5-3-9-4-6-14(22)28-18(9)10/h3-6,12-13,15-17,19,21,23-25H,7-8H2,1-2H3/t12-,13-,15-,16+,17-,19+/m1/s1 |
InChI Key |
BPBRRMGZTUDRDI-LDSJTTMQSA-N |
Isomeric SMILES |
CC1([C@@H](CC2=C(O1)C=CC3=C2OC(=O)C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC4C(C(C(C(O4)CO)O)O)O)C |
Origin of Product |
United States |
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